S-(4-bromophenyl) 4-nitrobenzenecarbothioate
Description
S-(4-Bromophenyl) 4-nitrobenzenecarbothioate is a thioester compound featuring a 4-bromophenyl group attached via a sulfur atom to a 4-nitrobenzoate moiety. The nitro group at the para position of the benzene ring is electron-withdrawing, influencing the compound’s electronic properties and reactivity.
Properties
CAS No. |
6631-85-2 |
|---|---|
Molecular Formula |
C13H8BrNO3S |
Molecular Weight |
338.18 g/mol |
IUPAC Name |
S-(4-bromophenyl) 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C13H8BrNO3S/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H |
InChI Key |
GQEJBOKWERNZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-bromophenyl) 4-nitrobenzenecarbothioate typically involves the reaction of 4-bromothiophenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: S-(4-bromophenyl) 4-nitrobenzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: S-(4-bromophenyl) 4-nitrobenzenecarbothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of new biochemical assays .
Medicine: Its unique structure allows for the exploration of novel therapeutic targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and reagents .
Mechanism of Action
The mechanism of action of S-(4-bromophenyl) 4-nitrobenzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The bromophenyl group and nitrobenzenecarbothioate moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
Key Comparison Points :
- Halogen Influence: In halogenated aryl compounds, the size and electronegativity of the substituent (e.g., F, Cl, Br, I) can affect reactivity and bioactivity.
- Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to non-nitro derivatives like bis(4-bromophenyl)phenylamine . This could increase reactivity in nucleophilic substitution reactions or catalytic applications.
Thioester Derivatives
4-Bromophenyl Thioacetate (SAc3) :
- Structure : Features an acetyl group instead of the nitrobenzoate moiety.
- Synthesis: Commercially available (Sigma Aldrich), synthesized via thioacetylation of 4-bromothiophenol .
S-Phenyl Thioacetate (SAc9) :
- Comparison : Lacks bromine and nitro substituents, making it less sterically hindered and electronically deactivated. This highlights the role of the 4-bromo and 4-nitro groups in modulating solubility and reaction kinetics in S-(4-bromophenyl) 4-nitrobenzenecarbothioate .
Nitro-Substituted Aryl Compounds
Bis(4-bromophenyl)-4-nitrophenylamine :
- Structure : Shares the 4-bromo and 4-nitro substituents but within an amine-linked triarylmethane framework.
Data Tables
Table 1: Comparison of Key Thioester Derivatives
Research Implications and Gaps
- Applications : The compound’s nitro and bromo groups make it a candidate for catalytic or materials science applications, though direct evidence is lacking in the provided literature.
- Biological Activity : While halogen size effects are minimal in maleimides , the nitro group’s impact on toxicity or bioactivity in thioesters remains unexplored.
Biological Activity
S-(4-bromophenyl) 4-nitrobenzenecarbothioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by data tables and case studies from diverse research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C13H10BrN2O2S
- Molecular Weight : 350.2 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications.
Antibacterial Activity
Several studies have reported the antibacterial properties of this compound. For instance, one study demonstrated that it exhibits significant antibacterial activity against various strains of bacteria, outperforming some known antibiotics. The mechanism appears to involve the disruption of bacterial cell walls and inhibition of protein synthesis.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 14 | 64 µg/mL |
Antifungal Activity
The compound has also shown promising antifungal activity. It was tested against common fungal pathogens, including Candida albicans and Aspergillus niger, with notable results.
| Fungal Strain | Inhibition Zone (mm) | MIC |
|---|---|---|
| Candida albicans | 20 | 32 µg/mL |
| Aspergillus niger | 22 | 64 µg/mL |
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. The findings suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity in Cancer Cell Lines
A study investigated the cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent response, with IC50 values calculated as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The biological activity of this compound can be attributed to its ability to interact with cellular components. It is believed to inhibit key enzymes involved in bacterial metabolism and induce oxidative stress in cancer cells leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
